![molecular formula C13H18Cl2N2O B6142525 2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride CAS No. 1052076-80-8](/img/structure/B6142525.png)

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

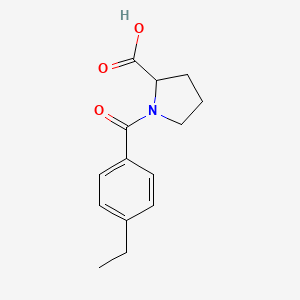

“2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride” is a biochemical used for proteomics research . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives were synthesized by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

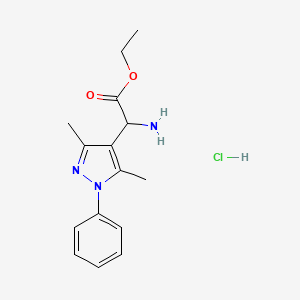

The molecular formula of “2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride” is C13H17ClN2O•HCl . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación

- The compound has been investigated as a sigma-1 receptor allosteric modulator . The sigma-1 receptor plays a crucial role in regulating calcium ion influx from the endoplasmic reticulum (ER) to mitochondria and other brain cell functions .

Sigma-1 Receptor Modulation

Hybrid Molecule Design

Pyrrolidine Scaffold

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.

Biochemical Pathways

Given its potential activity against ck1γ and ck1ε, it might influence pathways regulated by these kinases, such as the wnt signaling pathway .

Pharmacokinetics

The compound’s molecular weight (23872 g/mol ) falls within the range generally considered favorable for oral bioavailability.

Result of Action

Given its potential activity against ck1γ and ck1ε, it might influence cellular processes regulated by these kinases .

Action Environment

It’s worth noting that the compound is a solid at room temperature , suggesting that it might be stable under normal storage conditions.

Propiedades

IUPAC Name |

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16;/h3-6H,1-2,7-10H2,(H,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUCZIJSMFVRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methylphenyl)acetamido]propanoic acid](/img/structure/B6142459.png)

![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)

![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)

![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)